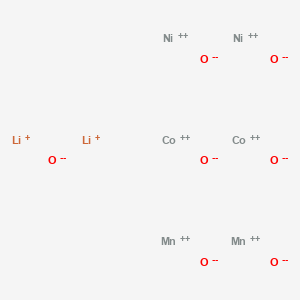

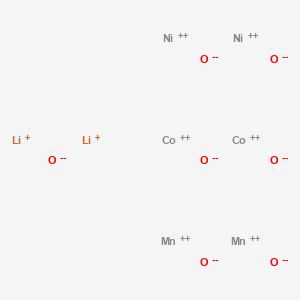

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is a mixed metal oxide compound commonly used in lithium-ion batteries. This compound is known for its high energy density, stability, and efficiency, making it a popular choice for applications in mobile devices, electric vehicles, and other energy storage systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) typically involves a chemical coprecipitation method. This method ensures the uniform dispersion of transition metals at the atomic level and results in high-density spherical precursors . The process involves dissolving lithium, cobalt, manganese, and nickel salts in water, followed by the addition of a precipitating agent such as sodium hydroxide or ammonium hydroxide. The resulting precipitate is then filtered, washed, and dried. The dried precursor is then calcined at high temperatures (500-700°C) to form the final mixed metal oxide compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale coprecipitation followed by spray drying and calcination. The solution containing the metal salts is sprayed through a nozzle into a heated reactor chamber, where it undergoes pyrohydrolysis to form the desired oxide compound .

Analyse Des Réactions Chimiques

Types of Reactions: Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. During the charging and discharging cycles of lithium-ion batteries, lithium ions intercalate and de-intercalate between the layers of the compound .

Common Reagents and Conditions: Common reagents used in these reactions include lithium salts, cobalt salts, manganese salts, and nickel salts. The reactions typically occur under controlled temperature and pressure conditions to ensure the stability and efficiency of the compound .

Major Products Formed: The major products formed from these reactions include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide. These products contribute to the overall performance and stability of lithium-ion batteries .

Applications De Recherche Scientifique

Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) has a wide range of scientific research applications. In chemistry, it is used as a cathode material in lithium-ion batteries due to its high energy density and stability . In biology and medicine, it is being explored for its potential use in medical devices and drug delivery systems . In industry, it is used in the production of electric vehicles, power tools, and renewable energy storage systems .

Mécanisme D'action

The mechanism of action of dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) involves the intercalation and de-intercalation of lithium ions between the layers of the compound during the charging and discharging cycles of lithium-ion batteries . The cobalt and nickel ions play a crucial role in maintaining the structural stability of the compound, while the manganese ions contribute to its thermal stability .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide . These compounds share similar properties and applications but differ in their specific compositions and performance characteristics.

Uniqueness: Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) is unique due to its combination of high energy density, stability, and efficiency. The presence of multiple transition metals allows for a balance of properties, making it a versatile and effective material for various applications .

Propriétés

Numéro CAS |

193215-53-1 |

|---|---|

Formule moléculaire |

Co2Li2Mn2Ni2O7 |

Poids moléculaire |

471.1 g/mol |

Nom IUPAC |

dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |

InChI |

InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |

Clé InChI |

FGGMMDCONZKOHF-UHFFFAOYSA-N |

SMILES canonique |

[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)

![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)